molecular formula C7H17NO2 B1268047 1-Amino-3,3-diethoxypropane CAS No. 41365-75-7

1-Amino-3,3-diethoxypropane

Cat. No. B1268047
CAS RN: 41365-75-7
M. Wt: 147.22 g/mol
InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally similar to "1-Amino-3,3-diethoxypropane" involves multi-step chemical processes. For example, a related compound, 3-Aminoxy-1-amino[1,1′-3H2]propane, was synthesized via a three-step process starting from 3-aminoxypropionitrile hydrochloride, demonstrating the complexity of synthesizing amino-substituted propanes (Pankaskie & Scholtz, 1989).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to "1-Amino-3,3-diethoxypropane" involves determining their crystal structures and computational modeling. For instance, a novel compound was characterized using XRD, FTIR, NMR, and UV–Vis spectra, providing insights into the molecular structure and electronic properties of such molecules (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds structurally related to "1-Amino-3,3-diethoxypropane" include their potential as inhibitors for enzymes involved in polyamine biosynthesis, demonstrating their chemical reactivity and interaction with biological molecules (Khomutov et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are critical for their application in synthesis and drug design. While specific data for "1-Amino-3,3-diethoxypropane" is not provided, similar compounds' synthesis methods and structural analyses suggest a solid foundation for understanding their physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions of compounds like "1-Amino-3,3-diethoxypropane," are crucial for their utility in organic synthesis and pharmacology. For example, the study on the synthesis and immunosuppressive activity of related compounds sheds light on their potential chemical behavior and applications (Kiuchi et al., 2000).

Scientific Research Applications

Peptide Synthesis

1-Amino-3,3-diethoxypropane has been explored for its utility in peptide synthesis. An example is the use of novel organophosphorus compounds, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, in efficient peptide coupling, which can be crucial in creating specific peptide sequences for research and therapeutic applications (Fan, Hao, & Ye, 1996).

Oligonucleotide Synthesis

The compound has relevance in the synthesis of oligonucleotides, including glycoconjugates. This involves complex processes like aminolysis and the use of various protection strategies, highlighting its role in the intricate synthesis of biologically significant molecules (Katajisto, Heinonen, & Lönnberg, 2004).

Inhibitory Effects in Biochemical Processes

Research has shown that derivatives of 1-Amino-3,3-diethoxypropane, such as 1-Aminooxy-3-aminopropane, can act as potent inhibitors of enzymes like ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. This indicates potential applications in studying and manipulating polyamine biosynthesis (Khomutov et al., 1985).

Synthesis of Pharmacologically Active Compounds

The compound has been used in synthesizing pharmacologically active molecules, such as beta-adrenergic agents. This highlights its significance in medicinal chemistry and drug development (Lehmann, Eckardt, Faust, & Fiedler, 1980).

Cartilage Reconstruction

In biomedical applications, amino-diethoxypropane modified alginate-chitosan hydrogel, incorporating 1-Amino-3,3-diethoxypropane, has been used for cartilage reconstruction. This application demonstrates the compound's potential in tissue engineering and regenerative medicine (Wan et al., 2015).

Corrosion Inhibition

Its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, suggesting its industrial applications in metal treatment and protection (Gupta et al., 2017).

Safety And Hazards

1-Amino-3,3-diethoxypropane is considered hazardous. It is combustible and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

1-Amino-3,3-diethoxypropane has been effectively used for the delivery of bone marrow stromal cells (BMSCs) for regeneration of cartilage . This suggests potential future applications in the field of regenerative medicine.

properties

IUPAC Name

3,3-diethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMSHBZYAOHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334535
Record name 1-Amino-3,3-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3,3-diethoxypropane

CAS RN

41365-75-7
Record name 1-Amino-3,3-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3,3-diethoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 924 mg (3 mmol) of 6-maleimidocaproic acid pentafluorophenyl ester 1 (see Example 11) dissolved in dry methylene chloride (30 ml) was added 10 g (1 mmol) of alpha-amino-omega-carboxy-PEG (2) (MW 10,000, n=226) and 4-dimethylpyridine (402 mg, 3 mmol) dissolved in 50 ml of dry methylene chloride. The reaction mixture was stirred at room temperature for 2 h and the product precipitated in ether (100 ml). After cooling to 4° C. the crude amide of formula 3 was collected by filtration and precipitated twice from methylene chloride by addition of ether to give 9 g of compound 3 as a white solid.
Quantity
924 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethylpyridine
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 981 mg (3 mmol) of pentafluorophenyl-6-maleimido-hexane-1-carboxylate (1) (Example 11) dissolved in dry methylene chloride (30 ml) was added 10 g (1 mmol) of •-amino-•-amino PEG (2) (MW 10,000, n=226) dissolved in 50 ml of dry methylene chloride. The reaction mixture was stirred at room temperature for 2 h and the product 3 obtained as a white powder by precipitation in ether (100 ml). The product was then dried under vacuum for 4 h.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
pentafluorophenyl-6-maleimido-hexane-1-carboxylate
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 500 mL of dimethylformamide (DMF) containing Nan3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluted with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12 N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g 126 mmol, 63%): bp17 80°-81.5° C. (bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H-NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q. 2 H CH2). 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To 500 ml of dimethylformamide (DMF) containing NaN3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15 m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluated with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na2CO3. The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g, 126 mmol, 63%): bp17 80°-81.5° C. bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H--NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q, 2 H CH2), 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3,3-diethoxypropane
Reactant of Route 2
Reactant of Route 2
1-Amino-3,3-diethoxypropane
Reactant of Route 3
Reactant of Route 3
1-Amino-3,3-diethoxypropane
Reactant of Route 4
Reactant of Route 4
1-Amino-3,3-diethoxypropane
Reactant of Route 5
Reactant of Route 5
1-Amino-3,3-diethoxypropane
Reactant of Route 6
1-Amino-3,3-diethoxypropane

Citations

For This Compound
52
Citations
Q Chang, H Gao, S Bu, W Zhong, F Lu… - Journal of Materials …, 2015 - pubs.rsc.org
We report an injectable aldehyded 1-amino-3,3-diethoxy-propane (ADEP)–hyaluronic acid (AHA)–chitosan (CS) hydrogel. This hydrogel can enhance wound healing by promoting cell …
Number of citations: 21 pubs.rsc.org
H Zhu, L Chen, R Bai, Y Gu - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
Two classes of indole‐tetrahydropyridine hybrid molecules were synthesized via three‐component reactions of: (i) 1‐amino‐3,3‐diethoxypropane, diethyl acetylenedicarboxylate and …
Number of citations: 2 onlinelibrary.wiley.com
W Wan, Q Li, H Gao, L Ge, Y Liu, W Zhong… - Journal of Materials …, 2015 - pubs.rsc.org
We developed an injectable hydrogel composed of amino-diethoxypropane modified alginate and chitosan, and also investigated bone marrow mesenchy + mal stromal cells (BMSCs) …
Number of citations: 34 pubs.rsc.org
T Horn, BC Lee, KA Dill… - Bioconjugate chemistry, 2004 - ACS Publications
A simple route to the introduction of a number of chemoselective functional groups into peptoids (oligo(N-substituted glycines)) by an extension of the standard solid-phase …
Number of citations: 56 pubs.acs.org
M Ruan, I Nicolas, M Baudy-Floc'h - SpringerPlus, 2016 - Springer
Dendritic oligopeptides have been reported as useful building blocks for many interactions. Starting from hydrazine, we described an approach to create new dendritic pseudopeptides …
Number of citations: 5 link.springer.com
T Jelinek - 2022 - repository.tcu.edu
The synthesis of the lysine macrocycle begins with the step-wise substitution of cyanuric chloride with nitrogenous nucleophiles. The three chlorine atoms are replaced with BOC-…
Number of citations: 0 repository.tcu.edu
T Wu, V Yankovskaya, WS McIntire - Journal of Biological Chemistry, 2003 - ASBMB
The aminoacyl sequences of three regions of pure bovine N 1 -acetylated polyamine oxidase (PAO) were obtained and used to search GenBank TM . This led to the cloning and …
Number of citations: 139 www.jbc.org
W Bi, J Cai, S Liu, M Baudy-Floc'h, L Bi - Bioorganic & medicinal chemistry, 2007 - Elsevier
In this study, a new class of phenolic tetrahydro-β-carboline RGD peptidomimetic conjugates was designed and synthesized. The radical scavenging activities of these newly …
Number of citations: 42 www.sciencedirect.com
J Mellberg - 2023 - repository.tcu.edu
This research aims to understand how to design and control molecular hinges. The molecular hinges of interest are nano-sized equivalents of door hinges. Such hinges could find …
Number of citations: 0 repository.tcu.edu
A Yepremyan, A Mehmood, P Asgari… - …, 2019 - Wiley Online Library
A triazine ring derivatized with morpholine, an N‐alkyl‐N′‐BOC‐hydrazine (alkyl=isopropyl or benzyl) and the diethylacetal of glycinylpropionaldehyde undergoes spontaneous …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.